2-(2-(Trifluoromethyl)phenyl)isonicotinic acid
Description
2-(2-(Trifluoromethyl)phenyl)isonicotinic acid is a substituted pyridinecarboxylic acid derivative with a phenyl group at the 2-position of the pyridine ring and a trifluoromethyl (-CF₃) group at the 2-position of the phenyl substituent. Its molecular formula is C₁₃H₈F₃NO₂ (calculated based on structural analogs in ). The compound’s structure combines the isonicotinic acid backbone (pyridine-4-carboxylic acid) with a trifluoromethylphenyl moiety, which confers unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-17-11/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRQZLCXVLPYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679523 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226367-06-1 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, piperidine derivatives, and trifluoromethyl-substituted aromatic compounds .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of isonicotinic acid, including 2-(2-(trifluoromethyl)phenyl)isonicotinic acid, exhibit potent antimicrobial properties. Such compounds are being investigated for their effectiveness against various bacterial strains and plasmodial infections. A study highlighted the efficacy of similar trifluoromethyl-substituted compounds in treating infections caused by Plasmodium species, indicating potential for developing new antimalarial drugs .
Drug Development
The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drug candidates. The compound serves as a building block in synthesizing more complex molecules that target specific biological pathways. For example, it can be utilized in the development of novel anti-inflammatory agents or as a scaffold for creating inhibitors of key enzymes involved in disease processes .
Agrochemical Applications
Pesticide Development
The incorporation of trifluoromethyl groups into agrochemicals has been shown to enhance their efficacy and selectivity. Compounds similar to this compound are being explored for their potential as herbicides and insecticides. For instance, derivatives have been successfully integrated into formulations that protect crops from pests while minimizing environmental impact .
Case Study: Fluazifop-Butyl
Fluazifop-butyl, a herbicide containing a trifluoromethyl moiety, was one of the first successful applications of such compounds in agriculture. Its development marked a significant advancement in crop protection strategies, demonstrating how trifluoromethyl derivatives can lead to effective agricultural solutions .
Synthesis and Mechanism
The synthesis of this compound involves several steps that can be optimized for efficiency and yield. Common methods include:
- Halogenation Reactions : The introduction of the trifluoromethyl group can be achieved through halogenation techniques that utilize reagents such as fluorine gas or fluorinated solvents.
- Condensation Reactions : The compound can be synthesized via condensation reactions involving isonicotinic acid derivatives and trifluoromethylated phenols.
Data Table: Comparison of Trifluoromethyl Derivatives
| Compound Name | Chemical Structure | Application Area | Notable Properties |
|---|---|---|---|
| This compound | Structure | Pharmaceuticals, Agrochemicals | Antimicrobial activity, enhanced efficacy |
| Fluazifop-butyl | Structure | Herbicide | Selective on turf and perennial crops |
| Other TFMP Derivatives | Various | Pesticides, Pharmaceuticals | Improved bioavailability and potency |
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Electronic Effects: The trifluoromethyl group in the target compound is a strong electron-withdrawing group, reducing electron density on the phenyl ring and pyridine backbone, which may enhance stability against oxidative degradation compared to electron-donating groups like -SCH₃ (). Hydroxy (-OH) or amino (-NH-) substituents () increase polarity and solubility but may also introduce reactivity (e.g., hydrogen bonding or susceptibility to metabolic conjugation).
The -CF₃ group’s compact size (compared to -SCH₃ or -I) balances lipophilicity and steric effects.
Biological and Material Applications :
- Halogenated analogs (e.g., -F, -I in ) are explored in radiopharmaceuticals due to their isotopic properties.
- Sulfur-containing derivatives () may exhibit unique bioactivity in enzyme inhibition.
Research Findings and Hazards
- Toxicity: Compounds with amino linkages (e.g., ) show risks of skin/eye irritation and respiratory toxicity, necessitating protective handling.
- Stability: Trifluoromethylated compounds generally exhibit superior thermal and metabolic stability compared to hydroxy- or amino-substituted analogs, as noted in pharmaceutical intermediates ().
- Synthetic Challenges : Introducing -CF₃ groups requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent), whereas hydroxy or chloro substituents are more straightforward to install.
Biological Activity
2-(2-(Trifluoromethyl)phenyl)isonicotinic acid (CAS No. 1226367-06-1) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure
The compound features a trifluoromethyl group attached to a phenyl ring, which is further linked to an isonicotinic acid moiety. This unique structure is believed to influence its pharmacological properties significantly.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in cellular processes, including topoisomerases, which are essential for DNA replication and transcription.
- Cell Signaling : It modulates cell signaling pathways, affecting gene expression and cellular metabolism. Notably, it has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Receptor Interaction : The trifluoromethyl group enhances binding affinity to certain receptors, potentially improving the efficacy of the compound in therapeutic applications .
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Properties : Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including liver cancer cells. Its mechanism includes inducing apoptosis and inhibiting cell cycle progression .
- Antimicrobial Effects : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can modulate neurotransmitter systems, potentially offering neuroprotective benefits .
Case Studies
-
In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxicity against liver cancer cell lines (Huh7 and HepG2), with IC50 values indicating potent activity compared to control compounds .
Cell Line IC50 (µM) Huh7 5.97 HepG2 0.26 -
Animal Models : In vivo studies have shown that the compound exhibits dose-dependent effects, with low doses providing therapeutic benefits while higher doses may lead to toxicity.
Dosage (mg/kg) Effect 5 Antitumor effect 20 Hepatotoxicity
Biochemical Pathways
The interactions of this compound with various biochemical pathways include:
- Metabolic Pathways : The compound undergoes biotransformation primarily through cytochrome P450 enzymes, which are crucial for its elimination and metabolic activation.
- Transport Mechanisms : It utilizes specific transporters for cellular uptake, influencing its bioavailability and distribution within tissues.
Q & A
Q. What are the optimal synthetic routes for 2-(2-(Trifluoromethyl)phenyl)isonicotinic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling trifluoromethyl-substituted phenyl precursors with isonicotinic acid derivatives via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and HPLC-MS analysis to verify >98% purity (as per HLC standards in related trifluoromethyl compounds) . Characterization via -/-NMR and FTIR ensures structural fidelity, with mass spectrometry (e.g., EI-MS) confirming molecular weight .
Q. How does the trifluoromethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The trifluoromethyl group enhances hydrophobicity, reducing aqueous solubility. Stability tests in DMSO, methanol, and PBS buffer (pH 7.4) over 72 hours under controlled temperatures (25°C and 4°C) are recommended. Use UV-Vis spectroscopy (240–300 nm) to monitor degradation, and correlate results with computational logP values (e.g., ~2.7 for analogs) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : -NMR (for aromatic proton environments), -NMR (to confirm trifluoromethyl group integrity).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to validate molecular ion peaks (e.g., m/z 235.044 for analogs) .
- FTIR : Peaks at ~1700 cm (carboxylic acid C=O stretch) and 1100–1200 cm (C-F stretches) .
Q. How can researchers assess the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer : Conduct titrations with metal salts (e.g., Cu, Fe) in ethanol/water, monitoring UV-Vis spectral shifts (charge-transfer bands) or potentiometric pH changes. X-ray crystallography of metal complexes can confirm binding modes .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines for carboxylic acids: use PPE (gloves, goggles), fume hoods for synthesis, and store at 2–8°C. Refer to SDS templates for trifluoromethyl benzoic acid analogs (e.g., proper ventilation, spill containment) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design?
- Methodological Answer : Use Gaussian or ORCA software for DFT calculations to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and Fukui indices. Compare with experimental UV-Vis and cyclic voltammetry data to validate electron-withdrawing effects of the trifluoromethyl group .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Apply multi-parametric optimization:
Q. How can the compound’s pharmacokinetic properties be improved via structural analogs?
Q. What advanced separation techniques purify this compound from byproducts in complex mixtures?
- Methodological Answer : Use preparative HPLC with C18 columns (acetonitrile/0.1% TFA gradient) or centrifugal partition chromatography (CPC) with heptane/ethyl acetate/water. Monitor purity via LC-MS and compare retention times with standards .
Q. How does the compound interact with biological membranes in molecular dynamics simulations?
- Methodological Answer :
Run all-atom MD simulations (GROMACS) in lipid bilayers (e.g., POPC) to calculate free-energy profiles (PMF) for membrane permeation. Validate with experimental PAMPA assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
